1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17BrO3 It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a propoxy group linked to a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene typically involves a multi-step process:
Bromination: The starting material, 1-bromo-3-hydroxybenzene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Etherification: The brominated intermediate is then reacted with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base like potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene
- 1-bromo-3-(cyclopropylmethoxy)benzene
- 1-bromo-3-(trifluoromethoxy)benzene
Uniqueness
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxyphenoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
1-bromo-3-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-8-2-3-9-16(15)20-11-5-10-19-14-7-4-6-13(17)12-14/h2-4,6-9,12H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPHGIPCXBEPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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